5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione
Description
5,6-Dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione is a halogenated isoindole-1,3-dione derivative characterized by a dichloro-substituted isoindole core and a naphthalen-2-yl substituent at the N-position. Its molecular formula is C₁₈H₉Cl₂NO₂, with a molecular weight of 342.18 g/mol (inferred from analogous compounds in ). The dichloro substitution at positions 5 and 6 enhances electron-withdrawing properties, while the bulky naphthalen-2-yl group introduces steric effects and extended π-conjugation, influencing both electronic and optical behaviors. Though direct structural data for this compound is absent in the provided evidence, its properties can be extrapolated from structurally related phthalimides .
Properties
Molecular Formula |
C18H9Cl2NO2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5,6-dichloro-2-naphthalen-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-15-8-13-14(9-16(15)20)18(23)21(17(13)22)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H |
InChI Key |
FETUPKLZNATIRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of naphthalene derivatives with chlorinated isoindole-dione precursors. One common method includes the use of 2-naphthylamine and 5,6-dichlorophthalic anhydride under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then purified through recrystallization or chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives .
Scientific Research Applications
Biological Activities
Research indicates that isoindole derivatives like 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione exhibit notable biological activities, including:
- Antimicrobial Activity : Studies have shown that isoindole derivatives possess antimicrobial properties. For instance, derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition comparable to standard antibiotics like gentamicin .
- Anticancer Potential : Preliminary studies suggest that this compound may interact with proteins involved in cell signaling pathways associated with cancer. It has shown antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. Treatment with these compounds can induce apoptosis and arrest the cell cycle in cancer cells .
- Antioxidant Properties : Isoindole derivatives are also recognized for their free radical scavenging effects, which are critical for preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various isoindole derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound exhibited potent activity against Leishmania tropica with an IC50 value significantly lower than that of conventional treatments like Glucantime .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound through in vitro assays conducted by the National Cancer Institute. The results showed that it effectively inhibited cell growth across a panel of cancer cell lines, demonstrating potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations among isoindole derivatives can influence biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,5-Dichlorophthalic Anhydride | Contains two chlorine atoms on phthalic structure | Used as a precursor in various synthetic routes |
| Thalidomide | Isoindole structure with different substitutions | Known for its immunomodulatory effects |
| Naphthalimide | Naphthalene ring fused with imide functionality | Exhibits distinct biological activities |
These comparisons underscore the unique properties of this compound that may confer specific therapeutic benefits not seen in other compounds.
Mechanism of Action
The mechanism by which 5,6-DICHLORO-2-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cell proliferation pathways, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Optical Properties
- Electron-Withdrawing Effects : The dichloro substitution at positions 5 and 6 stabilizes the isoindole core’s LUMO, as observed in analogues like 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione, which exhibits quasi-reversible reduction processes (Ep ≈ -1.2 V vs. SCE) . The naphthalen-2-yl substituent likely further lowers the LUMO via extended conjugation, enhancing electron-accepting capacity.
- Luminescence : Hydroxyphenyl-substituted derivatives (e.g., 2-(2-hydroxyphenyl)) show moderate fluorescence due to intramolecular charge transfer, whereas alkylated analogues (e.g., octadecyl) exhibit fluorescence quenching due to steric hindrance .
Solubility and Stability
- Polar Substituents: The 2-hydroxyphenyl derivative (C₁₄H₇Cl₂NO₃) demonstrates improved aqueous solubility (∼5 mg/mL in DMSO-water mixtures) compared to nonpolar analogues .
- Hydrophobic Substituents: The octadecyl-substituted derivative (C₂₆H₃₉Cl₂NO₂) is virtually insoluble in water but highly stable in lipid-rich environments .
Biological Activity
5,6-Dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 15997-89-4, is a synthetic organic compound belonging to the isoindole-1,3-dione class. This compound exhibits a unique structure characterized by the presence of two chlorine atoms and a naphthalene moiety, which may significantly influence its biological activity. The molecular formula is with a molecular weight of approximately 342.2 g/mol .
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Chlorine Atoms | Two chlorine atoms at positions 5 and 6 |
| Naphthalene Ring | A fused aromatic system enhancing reactivity |
| Isoindole Core | Provides a framework for biological activity |
Anticancer Properties
Research indicates that isoindole derivatives, including this compound, exhibit notable anticancer properties. A study evaluated various isoindole derivatives against A549 lung adenocarcinoma cells and reported significant inhibitory effects on cell viability. The cytotoxicity was assessed using the MTT assay and showed promising results for compounds structurally related to our compound of interest .
Case Study: In Vivo Anticancer Activity
In an in vivo study involving nude mice implanted with A549-Luc cells, two isoindole derivatives were tested. The results indicated that treatment with these compounds led to reduced tumor sizes compared to the control group over a 60-day period. Histopathological analysis confirmed the anticancer efficacy through tumor growth inhibition .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could modulate signaling pathways by interacting with specific cellular receptors .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar isoindole derivatives.
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Thalidomide | Isoindole structure | Immunomodulatory effects |
| Naphthalimide | Naphthalene ring fused with imide functionality | Antimicrobial activity |
| 4,5-Dichlorophthalic Anhydride | Chlorinated phthalic structure | Precursor in synthetic routes |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions including condensation and chlorination processes. This compound serves as a valuable building block in medicinal chemistry and has potential applications in developing advanced materials due to its unique chemical properties .
Q & A
Q. What are the established synthetic routes for 5,6-dichloro-2-(naphthalen-2-yl)-1H-isoindole-1,3(2H)-dione?
The synthesis typically involves coupling naphthalen-2-yl groups with isoindole-1,3-dione derivatives. A common method is the reaction of substituted 2-acylbenzoic acids with isatoic anhydrides under catalytic conditions (e.g., p-toluenesulfonic acid) at elevated temperatures (~140 °C) . For aryl-substituted derivatives, cross-coupling reactions such as Sonogashira coupling may be employed, requiring precise control of inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates . Post-synthesis purification often utilizes column chromatography with gradient elution .
Q. How is the compound structurally characterized post-synthesis?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions and purity (e.g., H and C NMR in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
- X-ray crystallography : To resolve stereochemical ambiguities and confirm crystal packing, as demonstrated in related isoindole derivatives .
Q. What biological activities are associated with this compound?
Phthalimide derivatives, including isoindole-1,3-diones, are known for antimicrobial, anticancer, and anti-inflammatory activities. Biological evaluation typically involves in vitro assays (e.g., enzyme inhibition, cytotoxicity studies) linked to structure-activity relationships (SARs). For example, substituents like chlorine atoms and naphthyl groups may enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectroscopic or biological data?
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments .
- Purity assessment : Employ HPLC or GC-MS to rule out byproduct interference .
- Mechanistic studies : Investigate tautomerism or solvent effects using variable-temperature NMR or computational modeling .
Q. What methodological frameworks guide environmental fate studies for this compound?
Adopt the Project INCHEMBIOL approach, which includes:
- Laboratory studies : Assess physicochemical properties (e.g., logP, hydrolysis rates) .
- Environmental modeling : Predict distribution in biotic/abiotic compartments using software like EPI Suite .
- Ecotoxicology assays : Evaluate impacts on cell lines or model organisms (e.g., Daphnia magna) at varying concentrations .
Q. How can theoretical frameworks optimize reaction pathways for scale-up?
- Computational chemistry : Use tools like Molecular Operating Environment (MOE) to simulate reaction kinetics and transition states .
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst loading) and minimize side reactions .
Q. What strategies address challenges in biological activity reproducibility?
- Standardized protocols : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and control for batch effects in reagents .
- Dose-response curves : Generate IC₅₀ values across multiple replicates to account for biological variability .
- Negative controls : Include structurally similar inactive analogs to confirm target specificity .
Methodological Tables
| Common Contradictions & Solutions | Resolution Strategy |
|---|---|
| Discrepant NMR shifts | Validate with X-ray data or computational modeling |
| Variable bioassay results | Standardize cell lines and assay conditions |
| Unstable intermediates | Optimize reaction atmosphere (e.g., inert gas) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
